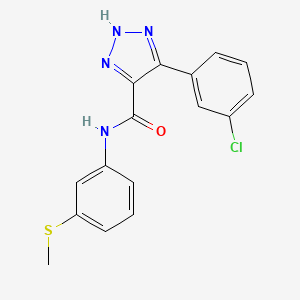
4-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a chlorophenyl group and a methylthiophenyl group, which contribute to its unique chemical properties.
准备方法
The synthesis of 4-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:
Formation of the triazole ring:
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a chlorophenyl group, often using a chlorophenyl halide as the reagent.
Introduction of the methylthiophenyl group: This step involves the substitution of another hydrogen atom on the triazole ring with a methylthiophenyl group, typically using a methylthiophenyl halide as the reagent.
Industrial production methods for this compound may involve optimization of these synthetic routes to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
化学反应分析
4-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Amines, thiols
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions, as the triazole ring can mimic the structure of natural substrates.
Medicine: This compound has potential therapeutic applications, particularly as an antifungal and antibacterial agent due to its ability to inhibit the growth of certain pathogens.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity and preventing the catalysis of biochemical reactions. The chlorophenyl and methylthiophenyl groups can enhance the binding affinity and specificity of the compound for its targets.
相似化合物的比较
4-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-5-carboxamide can be compared with other similar compounds, such as:
4-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-5-carboxamide: This compound has a pyrazole ring instead of a triazole ring, which can affect its chemical properties and biological activity.
4-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-1H-imidazole-5-carboxamide: This compound has an imidazole ring instead of a triazole ring, which can also affect its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the triazole ring, which can confer unique chemical and biological properties.
属性
分子式 |
C16H13ClN4OS |
|---|---|
分子量 |
344.8 g/mol |
IUPAC 名称 |
5-(3-chlorophenyl)-N-(3-methylsulfanylphenyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H13ClN4OS/c1-23-13-7-3-6-12(9-13)18-16(22)15-14(19-21-20-15)10-4-2-5-11(17)8-10/h2-9H,1H3,(H,18,22)(H,19,20,21) |
InChI 键 |
PBRGXUVSOZIJLT-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=NNN=C2C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















